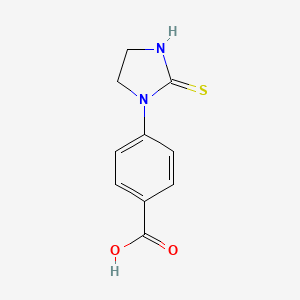

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid (4-SBIA) is a novel organic compound with a wide range of potential applications in the fields of medical and pharmaceutical research. It is a sulfur-containing compound and is a member of the imidazolidin-1-ylbenzoic acid family. 4-SBIA has been found to possess unique properties, such as the ability to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). This makes 4-SBIA a promising candidate for use in the development of new drugs and treatments for various medical conditions.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The imidazolidine ring in this compound serves as a crucial pharmacophore. Researchers explore its derivatives for potential drug candidates. Some promising areas include anticonvulsant, antihypertensive, anti-proliferative, and antihyperglycemic activities . Additionally, the compound’s structural features may contribute to novel drug design.

Antimicrobial Activity

The compound has been screened for antimicrobial properties. Its N-(4-oxo-3-substituted-2-sulfanylideneimidazolidin-1-yl) moiety shows potential against bacteria and fungi. Investigating its mechanism of action and optimizing its structure could lead to new antimicrobial agents .

Anti-Inflammatory and Antinociceptive Effects

Researchers have explored the anti-inflammatory and antinociceptive (pain-relieving) properties of related compounds. The presence of the imidazolidine ring suggests potential in modulating inflammatory pathways and alleviating pain .

Biological Imaging and Cell Analysis

Certain derivatives of this compound may find applications in cell analysis methods. Researchers investigate their interactions with cellular components, including receptors and enzymes. These insights can aid in developing imaging agents or probes for studying cellular processes .

Cell and Gene Therapy

Given its unique structure, the compound could play a role in cell and gene therapy solutions. Researchers might explore its use as a carrier for therapeutic molecules or as a modulator of cellular responses in gene editing and regenerative medicine .

Materials Science and Nanotechnology

The sulfur-containing group in the compound makes it interesting for materials science. Researchers might investigate its use in nanomaterials, sensors, or catalysis. The imidazolidine scaffold could serve as a building block for functional materials with tailored properties .

Safety and Hazards

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs with an imidazole ring are involved in pathways related to the activities mentioned above .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well absorbed and can be metabolized in the liver .

Action environment

The efficacy and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Imidazole rings are stable structures and can exist in different tautomeric forms, which might influence their interaction with the environment .

properties

IUPAC Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCOQHIOPCCJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376988 |

Source

|

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid | |

CAS RN |

148720-11-0 |

Source

|

| Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)